molecular formula C20H21N3O4S B251028 N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide

N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide

Katalognummer B251028
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: RFFLVKSRCRVHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide, also known as MB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MB is a benzothiazole derivative that was first synthesized in 2005 by Li et al. Since then, MB has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been shown to have several biochemical and physiological effects. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of PKC and GSK-3β, which are involved in various cellular processes. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been shown to improve mitochondrial function and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is its relatively simple synthesis method, which allows for large-scale production. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has also been shown to have low toxicity in animal studies. However, one limitation of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is its poor water solubility, which can make it difficult to administer in vivo. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide also has a short half-life, which can limit its effectiveness in some applications.

Zukünftige Richtungen

There are several future directions for research on N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide. One area of research is the development of more water-soluble derivatives of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide that can be more easily administered in vivo. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide and its potential therapeutic applications in various diseases.

Synthesemethoden

The synthesis of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide involves the reaction of 2-aminobenzothiazole with 4-methoxyphenylacetic acid chloride in the presence of a base, followed by the reaction with butyric anhydride. The final product is obtained by purification through column chromatography. The synthesis of N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been shown to improve cognitive function by reducing amyloid-beta plaques and tau protein phosphorylation. In diabetes, N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has been shown to improve insulin sensitivity and reduce blood glucose levels.

Eigenschaften

Molekularformel

C20H21N3O4S

Molekulargewicht

399.5 g/mol

IUPAC-Name

N-[6-[[2-(4-methoxyphenoxy)acetyl]amino]-1,3-benzothiazol-2-yl]butanamide

InChI

InChI=1S/C20H21N3O4S/c1-3-4-18(24)23-20-22-16-10-5-13(11-17(16)28-20)21-19(25)12-27-15-8-6-14(26-2)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,25)(H,22,23,24)

InChI-Schlüssel

RFFLVKSRCRVHLV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Kanonische SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.